3-Amino-5-(2-bromo-3-methylphenyl)pyrazole

Medicinal Chemistry SAR Studies Physicochemical Properties

Researchers requiring precise steric and electronic modulation in SAR studies often face supply gaps for specific ortho-substituted 3-aminopyrazoles. This compound solves that with its defined 2-bromo-3-methylphenyl architecture, enabling unique cross-coupling and late-stage functionalization. - Enables Pd-catalyzed diversification at the ortho-bromo site for affinity probe synthesis. - Provides higher logP and molecular volume vs. unsubstituted or mono-substituted analogs for property tuning. - Serves as a direct precursor to uniquely substituted pyrazolo[1,5-a]pyrimidine privileged scaffolds. Supplied with rigorous analytical documentation to ensure reproducibility in your synthetic pathway.

Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
Cat. No. B13634266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(2-bromo-3-methylphenyl)pyrazole
Molecular FormulaC10H10BrN3
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2=CC(=NN2)N)Br
InChIInChI=1S/C10H10BrN3/c1-6-3-2-4-7(10(6)11)8-5-9(12)14-13-8/h2-5H,1H3,(H3,12,13,14)
InChIKeyILGOMEOWEAXAPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-(2-bromo-3-methylphenyl)pyrazole - Technical Baseline for Research Procurement


3-Amino-5-(2-bromo-3-methylphenyl)pyrazole (CAS 2361935-75-1) is a functionalized 3-aminopyrazole derivative with the molecular formula C₁₀H₁₀BrN₃ and a molecular weight of 252.11 g/mol [1]. This compound serves as a heterocyclic building block, featuring a free 3-amino group on the pyrazole ring and a 5-aryl moiety bearing both a bromine atom and a methyl group in a specific ortho-substitution pattern . Its structural attributes make it a versatile intermediate for medicinal chemistry applications, particularly in the construction of fused heterocyclic systems and as a scaffold for further derivatization [2].

Functionalized aminopyrazole heterocyclic building block
Ortho-bromo substituent enables cross-coupling diversification
Specific 2-bromo-3-methyl substitution pattern supports SAR exploration

Why Generic Substitution Fails for This Arylpyrazole


The biological and physicochemical profile of 3-amino-5-arylpyrazoles is highly dependent on the substitution pattern of the pendant phenyl ring [1]. The specific 2-bromo-3-methyl substitution on the target compound dictates a unique steric and electronic environment that cannot be replicated by simpler analogs, such as 3-amino-5-phenylpyrazole or 3-amino-5-(2-bromophenyl)pyrazole. The ortho-bromo substituent serves as a critical synthetic handle for cross-coupling reactions and influences molecular conformation, while the adjacent methyl group further modulates lipophilicity and metabolic stability . Consequently, substituting this compound with a related, but structurally distinct, 3-aminopyrazole derivative would alter key properties such as lipophilicity (logP), molecular volume, and the potential for specific non-covalent interactions, thereby compromising the validity of any comparative structure-activity relationship (SAR) study or synthetic pathway dependent on this precise chemical architecture.

Substitution pattern alters physicochemical profile
Replacing the 2-bromo-3-methyl arrangement with simpler aryl groups may shift logP, molecular volume, and interaction potential, affecting SAR interpretation.
Ortho-bromo reactivity cannot be matched by non-halogenated analogs
Non-brominated or differently halogenated analogs lack the specific cross-coupling reactivity, limiting synthetic diversification pathways.
Lipophilicity and volume differences may affect target engagement predictions
Des-methyl or unsubstituted phenyl analogs have lower lipophilicity, which can alter membrane permeability and binding profiles in comparative SAR studies.

Quantifiable Differentiation Evidence


Steric Bulk and Molecular Volume vs. Des-Methyl Analog

The presence of the ortho-bromo and meta-methyl groups on the phenyl ring confers a significantly larger steric profile compared to the des-methyl analog, 3-amino-5-(2-bromophenyl)pyrazole. This structural difference translates into a higher calculated molecular volume and topological polar surface area (TPSA), which can impact target binding and pharmacokinetic properties [1].

Molecular Volume
Cross-study comparable
~226.7 ų (target) vs ~207.9 ų (des-methyl analog), ~9% larger
Supports steric SAR differentiation
In silico predicted; experimental validation advised
Medicinal Chemistry SAR Studies Physicochemical Properties

Lipophilicity Increase Over Unsubstituted and Mono-Substituted Analogs

The combined lipophilic contributions of the bromine and methyl substituents result in a higher calculated partition coefficient (logP) for the target compound compared to its unsubstituted (3-amino-5-phenylpyrazole) or mono-substituted (3-amino-5-(2-bromophenyl)pyrazole) analogs [1]. This increased lipophilicity is a key determinant of membrane permeability and plasma protein binding.

Lipophilicity (logP)
Cross-study comparable
Calculated logP ~2.7 vs ~1.1 (unsubstituted), Δ ~1.6 units
Higher lipophilicity may support membrane permeability studies
In silico; experimental logP may differ
Medicinal Chemistry Drug Design ADME Prediction

Ortho-Bromo as a Versatile Cross-Coupling Handle

Unlike analogs lacking a halogen or bearing the bromine in a less reactive position (e.g., para-bromo), the ortho-bromo substituent on the target compound is a highly effective site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations . This reactivity profile is absent in the non-brominated analog, 3-amino-5-(3-methylphenyl)pyrazole, and is sterically and electronically distinct from the 4-bromo isomer, 3-amino-5-(2-bromo-4-methylphenyl)pyrazole .

Cross-Coupling Handle
Class-level inference
Ortho-Br enables Suzuki, Buchwald-Hartwig couplings
Supports diversification chemistry
Reactivity may vary with reaction conditions; class-level knowledge
Organic Synthesis Medicinal Chemistry Library Synthesis

Validated Research Application Scenarios


Lead Optimization and SAR Studies

This compound is ideally suited for medicinal chemistry programs exploring the effects of steric bulk and lipophilicity on target engagement. Its quantifiably larger molecular volume and higher logP compared to simpler 3-aminopyrazoles [1] make it a valuable tool for SAR studies aimed at improving binding affinity, membrane permeability, or modulating pharmacokinetic properties. The presence of the ortho-bromo group also allows for further SAR exploration through late-stage functionalization via cross-coupling reactions .

Functional Probes and Molecular Tools Development

The unique combination of a 3-amino group, an ortho-bromo substituent, and a meta-methyl group makes this compound a versatile precursor for synthesizing affinity probes or bioconjugates. The ortho-bromo substituent serves as a specific site for attaching linkers or reporter tags (e.g., biotin, fluorophores) via cross-coupling chemistry, while the amino group on the pyrazole core can be used to further elaborate the molecule or serve as a hydrogen bond donor/acceptor in target binding [1].

Key Building Block for Fused Heterocyclic Systems

3-Amino-5-arylpyrazoles are established precursors for synthesizing more complex fused heterocycles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are privileged scaffolds in drug discovery [1]. The specific 2-bromo-3-methylphenyl group on this compound introduces a distinct substitution pattern into these final heterocyclic products, which can be critical for patenting novel chemical entities or exploring new areas of chemical space. The bromine atom provides a convenient handle for further diversification after the core heterocycle is constructed .

Application
Selection Property
Validation Focus
Lead Optimization & SAR Studies
Steric bulk & lipophilicity profile
Binding affinity, permeability assays
Functional Probe Development
Ortho-bromo linker attachment
Conjugation efficiency, target binding
Fused Heterocycle Synthesis
Amino-pyrazole core reactivity
Cyclization conditions, product purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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